![molecular formula C20H17N3O2 B1627750 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-33-7](/img/structure/B1627750.png)
2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . Another approach is the Suzuki–Miyaura cross-coupling reaction, which is efficient and can be performed using a wide variety of aryl and heteroaryl boronic acids . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.
Chemical Reactions Analysis
Functionalization at Key Positions
The 2- and 6-positions of the pyrazolo[1,5-a]pyrimidine core are critical for introducing aryl groups like methoxyphenyl:
-
Position 2 :
Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with POCl₃ yields dichloro derivative 2 , which undergoes nucleophilic substitution with morpholine or aryl amines (Scheme 1 in ). -
Position 6 :
6-Aryl substituents are introduced via Suzuki–Miyaura coupling or direct cyclocondensation with pre-functionalized β-enaminones (Scheme 20 in ).
Reaction Optimization Data
Key reaction parameters for aryl-substituted analogs are summarized below:
Table 2: Impact of Substituents on Yield ( )
Aryl Group (Position 6) | Electron Effect | Yield (%) |
---|---|---|
4-Methoxyphenyl | Donating | 94 |
4-Nitrophenyl | Withdrawing | 55 |
Post-Synthetic Modifications
-
Chlorination and substitution :
5,7-Dichloro derivatives (e.g., 2 ) react selectively at position 7 with nucleophiles like morpholine (94% yield) (Scheme 1 in ). -
Click chemistry :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked glycohybrids at position 7 (Scheme in ).
Mechanistic Insights
-
Oxidative dehydrogenation :
Reactions involving β-diketones (e.g., ethyl acetoacetate) proceed via enol addition to N-amino-2-iminopyridines, followed by oxidative cyclization (Scheme 2 in ). -
Diels–Alder pathways :
Intramolecular [4 + 2] cycloadditions form fused rings in one-pot reactions (Scheme 20 in ).
Scientific Research Applications
2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an aryl hydrocarbon receptor antagonist, which plays a role in regulating various biological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Biological Activity
The compound 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O2
- Molecular Weight : 345.35 g/mol
- CAS Number : Not specified in the results.
The structural features of this compound, particularly the methoxy groups on the phenyl rings, are believed to enhance its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF7. The mechanism involves cell cycle arrest and induction of apoptosis:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Apoptotic assays revealed that these compounds can trigger both early and late apoptosis in cancer cells. For example, one study reported a total apoptosis rate of 42.19% in HeLa cells treated with a structurally similar compound .
Compound | Cell Line | Total Apoptosis (%) | Mechanism |
---|---|---|---|
This compound | HeLa | 42.19 | Cell cycle arrest and apoptosis |
Related Compound | MCF7 | 22.89 | Apoptosis induction |
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various enzymes:
- CDK Inhibition : Compounds within this class have shown promising inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is essential for their anticancer effects as it prevents cancer cell proliferation.
- Other Enzymatic Activities : Pyrazolo[1,5-a]pyrimidines have also been explored for their roles as inhibitors of carbonic anhydrase and α-glucosidase, suggesting potential applications in metabolic disorders such as diabetes .
Antimicrobial Activity
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines exhibit antimicrobial effects:
- Antibiofilm Activity : Some derivatives have shown effectiveness against bacterial biofilms, which are notoriously difficult to treat due to their resistance mechanisms.
- Broad Spectrum : The antimicrobial activity extends to various pathogens, indicating a versatile pharmacological profile that could be beneficial in treating infections .
Case Studies
Several case studies illustrate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Study : A study evaluated a series of pyrazolo[1,5-a]pyrimidines against different cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
- Enzyme Inhibition Profile : Another research focused on the inhibitory effects of these compounds on CDK2 and CDK9. Docking studies revealed strong interactions between these compounds and the active sites of these kinases, confirming their potential as therapeutic agents in cancer treatment.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-16-9-7-14(8-10-16)15-12-21-20-11-18(22-23(20)13-15)17-5-3-4-6-19(17)25-2/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUQWLLIUVYCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4OC)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587543 | |
Record name | 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-33-7 | |
Record name | 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.